4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide
Overview
Description
4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxy group, a thiophene ring, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide typically involves the condensation of 4-hydroxybenzamide with a thiophene derivative. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation. This method is considered green and efficient, providing high yields and requiring relatively mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid, such as sulfuric acid (H2SO4), as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-propylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
Comparison
Compared to similar compounds, 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is unique due to the presence of the thiophene ring and the imine linkage. These structural features contribute to its distinct chemical reactivity and potential biological activities. For example, the thiophene ring can enhance the compound’s ability to participate in π-π interactions, which can be crucial for its activity as an enzyme inhibitor .
Properties
IUPAC Name |
4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(12-3-2-8-18-12)14-15-13(17)10-4-6-11(16)7-5-10/h2-8,16H,1H3,(H,15,17)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNLFUJGCTBPZ-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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